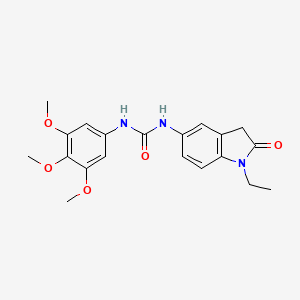

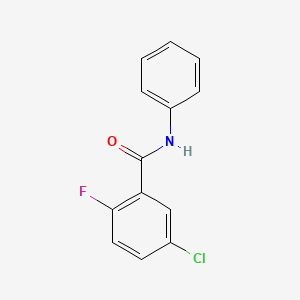

1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of pyrrolidine, which is a heterocyclic amine used as a building block in pharmaceutical and fine chemical manufacturing . It contains sulfonyl groups, which are often used in organic synthesis.

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for the synthesis of pyrrolidine derivatives. For instance, a monomer containing two phenylsulfonyl groups can be synthesized and reacted with bisthiols under mild conditions, leading to the synthesis of novel polymers .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, can produce a pyrolinium moiety .科学的研究の応用

Asymmetric Michael Addition Catalysis

1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine derivatives have been explored for their catalytic activity in asymmetric Michael additions. For instance, derivatives of pyrrolidine, notably (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, demonstrated efficiency as organocatalysts in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This process yielded γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for any additives (K. Singh, Paramjit Singh, Amarjit Kaur, Pushpinder Singh, S. Sharma, Sadhika Khullar, S. Mandal, 2013).

Sulfenylation Reactions

Research into the sulfenylation of pyrroles and indoles utilized compounds related to this compound. This process involved methylsulfenylation using specific sulfenylating agents, leading to the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles with potential in various chemical synthesis applications (H. M. Gilow, Christopher S. Brown, John N. Copeland, Keith E. Kelly, 1991).

Organocatalytic Additions and Rearrangements

1,2-Bis(sulfone)vinylenes, closely related to the core structure of this compound, were subjects of study for their reactivity in organocatalytic additions leading to an unprecedented rearrangement. These transformations facilitated the synthesis of gem-disulfones, providing a novel method for the alkylation of carbonyl compounds (A. Quintard, A. Alexakis, 2009).

Synthesis of N-alkyl-2-(phenylsulfonyl)anilines

A notable application involved the rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides in the presence of various nucleophiles. This process led to the efficient synthesis of N-alkyl-2-(phenylsulfonyl)aniline derivatives, showcasing the versatility of sulfone-mediated transformations in organic synthesis (A. Hossan, 2016).

特性

IUPAC Name |

2-(benzenesulfonylmethyl)-1-methylsulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-18(14,15)13-9-5-6-11(13)10-19(16,17)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQIPRBWBTZFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)

![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)

![7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2889815.png)

![1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889816.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2889818.png)